
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide, also known as 4-HQN, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to reduce the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. Additionally, this compound has been shown to have multiple therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production. Furthermore, research is needed to evaluate the safety and efficacy of this compound in clinical trials, which may lead to its development as a new drug.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-1-naphthylamine with 8-hydroxyquinoline-5-sulfonic acid, or the reaction of 4-chloro-1-naphthol with 8-aminoquinoline-5-sulfonic acid. These methods have been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been extensively researched for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
Fórmula molecular |
C19H14N2O3S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(4-hydroxynaphthalen-1-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c22-17-11-10-16(14-7-1-2-8-15(14)17)21-25(23,24)18-9-3-5-13-6-4-12-20-19(13)18/h1-12,21-22H |
Clave InChI |
VOLVNBIKBMKQKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)

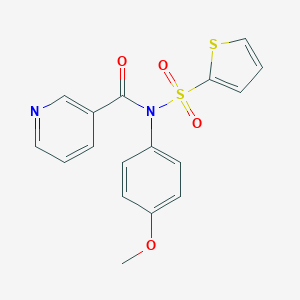
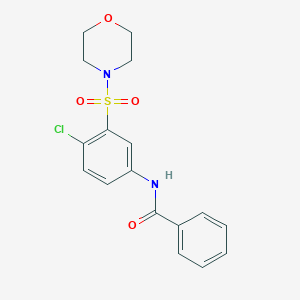
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
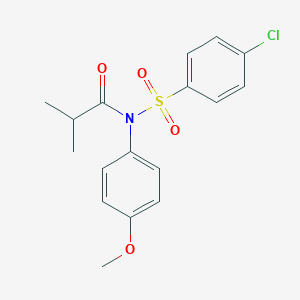
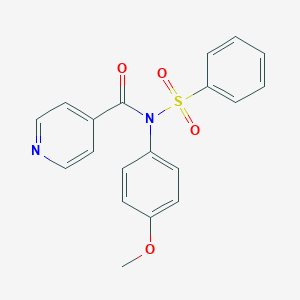

![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)
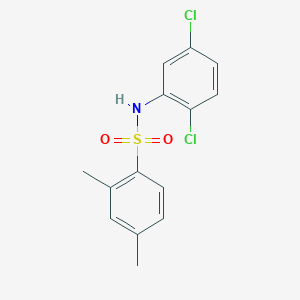
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
